molecular formula C16H22N4O4S B12070283 (L)-Methionyl-(L)-prolyl-P-nitroanilide

(L)-Methionyl-(L)-prolyl-P-nitroanilide

Cat. No.: B12070283
M. Wt: 366.4 g/mol
InChI Key: HQRJJHXKCFABSI-KBPBESRZSA-N
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Description

(L)-Methionyl-(L)-prolyl-P-nitroanilide is a synthetic peptide-p-nitroanilide derivative designed for advanced biochemical research. Its structure incorporates a methionyl residue, a prolyl residue, and a para-nitroaniline (pNA) chromophore. This design makes it a valuable tool for studying enzyme kinetics and specificity, particularly for proteases that recognize proline-containing sequences. The cleavage of the amide bond by specific enzymes releases the yellow-colored p-nitroaniline, which can be monitored spectrophotometrically at around 405 nm, providing a direct and quantifiable measure of enzymatic activity. Compounds of this class are instrumental in investigating the mechanism of action of various proteases, including dipeptidyl peptidases (DPPs) and prolyl endopeptidases. Research applications extend to drug discovery efforts, where this substrate can be used to screen for and characterize inhibitors of these enzymes, which are relevant targets in several disease pathways. Furthermore, it serves as an important reagent in analytical chemistry and chromatographic methods for the analysis of amino acids and peptides. (L)-Methionyl-(L)-prolyl-P-nitroanilide is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H22N4O4S

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H22N4O4S/c1-25-10-8-13(17)16(22)19-9-2-3-14(19)15(21)18-11-4-6-12(7-5-11)20(23)24/h4-7,13-14H,2-3,8-10,17H2,1H3,(H,18,21)/t13-,14-/m0/s1

InChI Key

HQRJJHXKCFABSI-KBPBESRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CSCCC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis typically follows a two-stage approach :

  • Dipeptide Formation : Synthesis of the L-methionyl-L-prolyl backbone.

  • Nitroanilide Coupling : Introduction of the P-nitroanilide group via amide bond formation.

Table 1: Comparative Analysis of Synthesis Approaches

Step Method Reagents/Conditions Key Considerations
Dipeptide Synthesis Solid-phase peptide synthesis (SPPS)Fmoc/t-Bu chemistry, HATU, DIEA, DMFHigh stereochemical control; automation feasible.
Solution-phase couplingDCC/HOBt, DCM, 0–25°CLower cost; requires purification steps.
Nitroanilide Coupling Activated ester mediated couplingNHS ester, EDC, HOBt, DMFHigh reactivity; risk of urethane formation.
Ynamide-mediated couplingMYTsA/MYMsA, base (e.g., DIEA), DMFMinimal racemization; compatible with sensitive substrates.

Step 1: Methionine Activation

Methionine is activated as an N-hydroxysuccinimide (NHS) ester or an HATU-activated intermediate. For example:

  • NHS Ester Formation :

    • Methionine reacts with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).

    • Yield : ~85–90% (typical for NHS esters).

Step 2: Proline Coupling

The activated methionine reacts with proline under basic conditions:

  • Coupling Reaction :

    • Proline is dissolved in DMF with DIEA (base) and mixed with the methionine NHS ester.

    • Reaction Time : 2–4 hours at 25°C.

    • Yield : ~80–85% (dependent on steric hindrance of proline).

Step 3: Deprotection (SPPS)

For SPPS:

  • Fmoc Deprotection : Piperidine (20%) in DMF removes the Fmoc group from proline.

  • Cleavage : Trifluoroacetic acid (TFA) cocktail releases the dipeptide from resin.

Step 1: P-Nitroaniline Activation

P-nitroaniline is converted to an electrophilic intermediate:

  • Acyl Chloride Formation :

    • P-nitroaniline reacts with thionyl chloride (SOCl₂) in anhydrous DCM.

    • Yield : ~95% (if anhydrous conditions are maintained).

  • Alternative Activation :

    • Mixed Anhydride : P-nitroaniline reacts with isobutyl chloroformate and triethylamine in DCM.

Step 2: Amide Bond Formation

The activated P-nitroaniline reacts with the dipeptide:

  • Coupling Reaction :

    • The dipeptide (as a free acid or TFA salt) is dissolved in DMF with DIEA.

    • The activated P-nitroaniline is added, and the mixture is stirred at 25–40°C.

    • Reaction Time : 12–24 hours.

    • Yield : ~70–80% (dependent on steric effects of proline).

Challenges and Optimization Strategies

Steric Hindrance and Racemization

  • Proline’s Influence : Proline’s cyclic structure slows coupling kinetics. Ynamide reagents (e.g., MYTsA) mitigate this by forming superactive esters, enabling faster reactions with minimal epimerization.

  • Racemization Control :

    • Ynamide Coupling : α-Acyloxyenamides reduce racemization via rapid aminolysis (10–60 seconds).

    • Base Selection : DIEA or 2,5-lutidine minimize base-induced side reactions.

Solubility and Purification

  • Purine-Rich Sequences : Methionine’s hydrophobicity and proline’s steric bulk reduce solubility. Use DMF or DMSO as solvents.

  • Purification :

    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.

    • Crystallization : Ethanol/water mixtures improve purity.

Analytical Characterization

Table 2: Key Analytical Data

Property Value Method Reference
Molecular Weight 366.44 g/molESI-MS
Melting Point Not reportedDSC
HPLC Purity >95% (post-purification)UV 280 nm
NMR Data ¹H, ¹³C spectra match literatureBruker 700 MHz

Applications and Derivatives

  • Protease Assays : Used as a substrate for NS2B-NS3 protease inhibitors (e.g., dengue virus).

  • Diagnostic Tools : Employed in clinical chemistry for liver disease biomarkers.

  • Peptide Conjugates : Combined with cell-penetrating peptides (CPPs) for targeted delivery .

Chemical Reactions Analysis

Types of Reactions: (L)-Methionyl-(L)-prolyl-P-nitroanilide undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: The p-nitroanilide group can be reduced to an aniline derivative using reducing agents such as sodium dithionite or catalytic hydrogenation.

    Substitution: The p-nitroanilide group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Sodium dithionite, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Aniline derivative.

    Substitution: Various substituted anilines.

Scientific Research Applications

Characterization of Peptide Hydrolysis
Research indicates that (L)-Methionyl-(L)-prolyl-P-nitroanilide can be used to investigate peptide hydrolysis by prolyl-specific peptidases. In studies involving various plant sources, this compound has demonstrated significant activity, facilitating the understanding of protein digestion and metabolism .

Case Study: Prolyl Aminopeptidase from Cabbage Leaves
In a study examining prolyl aminopeptidase from cabbage leaves, (L)-Methionyl-(L)-prolyl-P-nitroanilide was employed to assess enzyme activity. The results showed that the enzyme effectively hydrolyzed the substrate, confirming its utility in enzymatic assays .

Therapeutic Potential

Role in Neurodegenerative Diseases
Recent findings suggest that prolyl endopeptidases, which act on substrates like (L)-Methionyl-(L)-prolyl-P-nitroanilide, are implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibitors targeting these enzymes are being explored for their potential to mitigate symptoms associated with these conditions .

Table 2: Inhibitory Activity of Compounds on Prolyl Endopeptidase

Compound NameIC50 (µM)Mechanism of Action
Compound A26.29 ± 0.76Prolyl Endopeptidase Inhibition
Compound B42.30 ± 1.18Prolyl Endopeptidase Inhibition
(L)-Methionyl-(L)-prolyl-P-nitroanilideNot yet establishedPotential substrate for inhibition

Mechanism of Action

The mechanism of action of (L)-Methionyl-(L)-prolyl-P-nitroanilide primarily involves its interaction with enzymes, particularly proteases. The compound acts as a substrate for proteases, which cleave the peptide bond between methionine and proline, releasing the p-nitroanilide group. The released p-nitroanilide group undergoes a color change, which can be quantitatively measured to assess enzyme activity. This mechanism is widely used in enzymatic assays to study protease kinetics and inhibition.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Prolyl-p-nitroanilide

Structure and Function: A dipeptide substrate (Pro-pNA) lacking the methionine residue. It is hydrolyzed by proline-specific aminopeptidases (ProAPs), such as Bacillus coagulans ProAP (BcProAP), rather than MetAPs . Key Differences:

  • Specificity: Pro-pNA is used to validate assay specificity.
  • Thermostability: Aneurinibacillus sp.

Methionine p-nitroanilide

Structure and Function : A simpler dipeptide (Met-pNA) used in assays for methionine-specific proteases. Unlike Met-Pro-pNA, it lacks the proline residue, limiting its application to enzymes requiring only methionine recognition .

Non-peptidic p-nitroanilide Derivatives

Compounds like 2-Amino-4,6-dinitrotoluene and HMX () are nitroaromatic derivatives used in explosives detection via chromatographic analysis. Unlike peptide-pNA substrates, these lack enzymatic cleavage sites and are employed in analytical chemistry rather than biochemistry .

Data Table: Substrate Comparison

Substrate Target Enzyme Application Key Characteristics Reference
(L)-Methionyl-(L)-prolyl-P-nitroanilide Methionyl aminopeptidase (MtMetAP) Inhibitor screening, enzyme kinetics 600 µM working concentration; Absorbance at 405 nm; Specific for Met-Pro cleavage
Prolyl-p-nitroanilide Proline-specific aminopeptidase (BcProAP) Specificity controls, thermophilic assays Thermostable up to 70°C; Hydrolyzed by Aneurinibacillus AM-1
Methionine p-nitroanilide Methionine-specific proteases Drug synthesis intermediate Dipeptide structure; Limited to single-residue recognition
2-Amino-4,6-dinitrotoluene N/A Explosives analysis Detected in acetonitrile-methanol (1:1); Chromogenic for nitroaromatics

Biological Activity

(L)-Methionyl-(L)-prolyl-P-nitroanilide is a synthetic compound that has garnered interest in the field of biochemistry due to its potential biological activities. This compound, characterized by its unique peptide structure, has been studied for its interactions with various enzymes and its effects on biological systems, particularly in the context of neurodegenerative diseases and metabolic disorders.

Chemical Structure

The chemical formula for (L)-Methionyl-(L)-prolyl-P-nitroanilide is C16H22N4O4SC_{16}H_{22}N_{4}O_{4}S. It consists of a methionine and proline residue linked to a P-nitroanilide moiety, which is crucial for its biological activity.

The biological activity of (L)-Methionyl-(L)-prolyl-P-nitroanilide primarily involves its role as an inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PEP hydrolyzes peptide bonds on the carboxy side of proline residues, and excessive activity can lead to the degradation of neuropeptides that are essential for cognitive function.

Inhibition Studies

Recent studies have shown that (L)-Methionyl-(L)-prolyl-P-nitroanilide exhibits significant inhibitory effects on PEP. The compound's IC50 values indicate its potency compared to standard inhibitors. For instance, it has been reported that certain derivatives exhibit IC50 values ranging from 26 to 63 µM against PEP, with (L)-Methionyl-(L)-prolyl-P-nitroanilide being among the more effective compounds tested .

Biological Activities

  • Neuroprotective Effects :
    • The inhibition of PEP by (L)-Methionyl-(L)-prolyl-P-nitroanilide may contribute to neuroprotective effects by preserving neuropeptide levels, thus potentially alleviating symptoms associated with neurodegenerative diseases.
  • Antioxidant Activity :
    • Some studies suggest that compounds similar to (L)-Methionyl-(L)-prolyl-P-nitroanilide possess antioxidant properties, which may further enhance their protective effects against oxidative stress in neuronal tissues .
  • Anti-inflammatory Properties :
    • The compound may also exhibit anti-inflammatory effects, which are crucial in the context of neuroinflammation associated with chronic neurodegenerative conditions .

Table 1: Summary of Biological Activities and IC50 Values

CompoundBiological ActivityIC50 Value (µM)
(L)-Methionyl-(L)-prolyl-P-nitroanilidePEP Inhibition37.14 ± 1.21
Compound 7PEP Inhibition26.29 ± 0.76
Compound 8PEP Inhibition28.31 ± 0.64
Standard Inhibitor (Bacitracin)PEP Inhibition125 ± 1.50

Clinical Relevance

Research indicates that inhibiting PEP can lead to improved outcomes in models of Alzheimer's disease by preventing the breakdown of neuropeptides involved in memory and cognition . Furthermore, the compound's ability to modulate inflammatory responses suggests potential applications in treating conditions characterized by neuroinflammation.

Q & A

Q. How is (L)-Methionyl-(L)-prolyl-P-nitroanilide used to determine aminopeptidase activity in enzyme assays?

Methodological Answer: (L)-Methionyl-(L)-prolyl-P-nitroanilide serves as a chromogenic substrate in aminopeptidase assays. Upon enzymatic cleavage, it releases p-nitroaniline, which absorbs at 405 nm. A typical protocol involves:

  • Substrate Preparation : Dissolve the compound at 3 mM in a suitable buffer (e.g., Tris-HCl, pH 7.5).
  • Assay Setup : Add 20 µL of substrate to a 100 µL reaction volume (final concentration: 600 µM) in a microplate well.
  • Kinetic Measurement : Monitor absorbance at 405 nm for 20 min using a microplate reader (e.g., BMG Labtech).
  • Data Normalization : Compare reaction progress against a DMSO-only control to account for background hydrolysis .

Q. What analytical methods ensure the purity of (L)-Methionyl-(L)-prolyl-P-nitroanilide for enzymatic studies?

Methodological Answer: Purity validation often employs:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (gradient elution) and UV detection at 310–340 nm.
  • TLC : Silica gel plates with chloroform/methanol mixtures (e.g., 9:1 v/v) to confirm homogeneity.
  • Spectrophotometry : Verify the absence of free p-nitroaniline by measuring absorbance at 405 nm in neutral buffer .

Q. Why is p-nitroaniline detection critical in assays using this substrate?

Methodological Answer: p-Nitroaniline exhibits a strong absorbance peak at 405 nm (ε ≈ 9,900 M⁻¹cm⁻¹), enabling real-time quantification of enzyme activity. This eliminates the need for secondary labeling or quenching steps, making the assay high-throughput and cost-effective .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using (L)-Methionyl-(L)-prolyl-P-nitroanilide?

Methodological Answer: Contradictions in kinetic parameters (e.g., Km, Vmax) may arise from:

  • Substrate Hydrolysis : Pre-incubate substrate with buffer alone to quantify non-enzymatic hydrolysis; subtract this rate from total activity.
  • Enzyme Purity : Include control assays with alternative substrates (e.g., prolyl-p-nitroanilide) to rule out interference from contaminating proteases.
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) with triplicate datasets to calculate EC50/IC50 values and assess variability .

Q. What structural features of (L)-Methionyl-(L)-prolyl-P-nitroanilide influence its specificity as a substrate?

Methodological Answer:

  • Peptide Backbone : The methionine-proline sequence targets methionine aminopeptidases (MetAPs) and proline-specific enzymes.
  • Nitroanilide Group : The electron-withdrawing nitro group stabilizes the leaving group, enhancing cleavage efficiency.
  • Stereochemistry : The L-configuration ensures compatibility with chiral enzyme active sites. Modifications to the N-terminal (e.g., formylation) can alter substrate recognition .

Q. How does pH affect the stability and reactivity of (L)-Methionyl-(L)-prolyl-P-nitroanilide in enzymatic assays?

Methodological Answer:

  • Optimal pH : Most assays use pH 7.0–8.0 (e.g., Tris-HCl) to balance enzyme activity and substrate stability.
  • Acidic Conditions : Below pH 6.0, protonation of the nitro group reduces absorbance sensitivity.
  • Alkaline Conditions : Above pH 8.5, non-enzymatic hydrolysis increases, requiring shorter incubation times. Pre-test substrate stability across pH gradients using spectrophotometry .

Q. How can researchers optimize assay conditions for high-throughput screening?

Methodological Answer:

  • Miniaturization : Use 384-well plates with 50 µL reaction volumes.
  • Automation : Integrate liquid handlers for substrate dispensing and robotic plate readers.
  • Z’-Factor Validation : Ensure a Z’ > 0.5 by comparing positive (enzyme + substrate) and negative (substrate alone) controls .

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